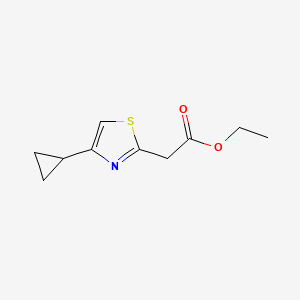

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate

CAS No.: 500725-85-9

Cat. No.: VC6951221

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500725-85-9 |

|---|---|

| Molecular Formula | C10H13NO2S |

| Molecular Weight | 211.28 |

| IUPAC Name | ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate |

| Standard InChI | InChI=1S/C10H13NO2S/c1-2-13-10(12)5-9-11-8(6-14-9)7-3-4-7/h6-7H,2-5H2,1H3 |

| Standard InChI Key | IYQXYSFQURNDKN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=NC(=CS1)C2CC2 |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl [4-cyclopropyl-1,3-thiazol-2-yl]acetate, reflects its structural components:

-

A 1,3-thiazole heterocycle (a five-membered ring containing nitrogen and sulfur atoms).

-

A cyclopropyl group attached to the thiazole’s 4-position, introducing steric strain and unique electronic properties.

-

An ethyl acetate side chain at the thiazole’s 2-position, contributing to its reactivity and solubility profile.

Molecular Formula and Weight

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Key absorption bands include at ~1,735 cm (ester carbonyl) and at ~1,250 cm (thiazole ring) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves three stages:

-

Thiazole Ring Formation:

-

Esterification:

-

Purification:

Industrial-Scale Optimization

-

Continuous Flow Reactors: Reduce reaction times and improve yield consistency .

-

Catalytic Systems: Use of Lewis acids (e.g., ZnCl) to enhance cyclopropanation efficiency .

Physicochemical Properties

Reactivity and Functionalization

Nucleophilic Substitution

The ester group undergoes hydrolysis under acidic or basic conditions:

Cyclopropane Ring Modifications

-

Ring-Opening Reactions: Reactivity with electrophiles (e.g., halogens) due to cyclopropane strain:

Applications in Research and Industry

Pharmaceutical Intermediates

-

Antimicrobial Agents: Thiazole derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤8 µg/mL .

-

Kinase Inhibitors: The cyclopropane-thiazole scaffold is explored in ATP-competitive kinase inhibitors for oncology targets .

Material Science

-

Ligands in Catalysis: Chelates transition metals (e.g., Pd, Cu) for cross-coupling reactions .

-

Polymer Additives: Enhances thermal stability in polyesters and polyamides .

Comparative Analysis with Analogues

| Compound | Key Difference | Bioactivity (vs. Target Compound) |

|---|---|---|

| Ethyl 2-(4-methylthiazol-2-yl)acetate | Methyl vs. cyclopropyl | Lower metabolic stability |

| Ethyl 2-(4-phenylthiazol-2-yl)acetate | Phenyl vs. cyclopropyl | Enhanced CYP450 inhibition |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume